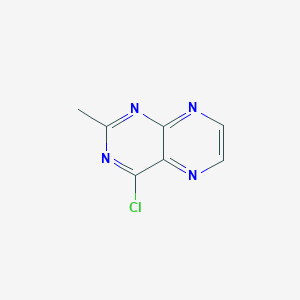

4-Chloro-2-methylpteridine

説明

Structure

3D Structure

特性

CAS番号 |

827031-79-8 |

|---|---|

分子式 |

C7H5ClN4 |

分子量 |

180.59 g/mol |

IUPAC名 |

4-chloro-2-methylpteridine |

InChI |

InChI=1S/C7H5ClN4/c1-4-11-6(8)5-7(12-4)10-3-2-9-5/h2-3H,1H3 |

InChIキー |

MEKGBHKTGXZUIR-UHFFFAOYSA-N |

SMILES |

CC1=NC2=NC=CN=C2C(=N1)Cl |

正規SMILES |

CC1=NC2=NC=CN=C2C(=N1)Cl |

製品の起源 |

United States |

Synthetic Methodologies for 4 Chloro 2 Methylpteridine and Its Precursors

General Synthetic Strategies for Constructing the Pteridine (B1203161) Ring System

The formation of the bicyclic pteridine core, which consists of fused pyrimidine (B1678525) and pyrazine (B50134) rings, can be accomplished through several established synthetic strategies mdpi.com. These methods offer versatility in introducing various substituents onto the heterocyclic framework.

Condensation Reactions, including the Isay Reaction, in Pteridine Synthesis

One of the most fundamental and widely employed methods for pteridine synthesis is the condensation of a 5,6-diaminopyrimidine with a 1,2-dicarbonyl compound mdpi.comresearchgate.net. This approach, famously known as the Gabriel-Isay reaction, provides a direct route to the pteridine skeleton. The reaction's versatility is enhanced by the wide availability of both diaminopyrimidine and dicarbonyl precursors, allowing for the synthesis of a diverse array of substituted pteridines.

The mechanism of the Gabriel-Isay condensation involves a sequential nucleophilic attack of the amino groups of the pyrimidine derivative on the carbonyl carbons of the 1,2-dicarbonyl compound, followed by dehydration to form the pyrazine ring. When unsymmetrical dicarbonyl compounds are used, the reaction can potentially yield a mixture of regioisomers. The regioselectivity is often influenced by the relative reactivity of the carbonyl groups and the nucleophilicity of the amino groups on the pyrimidine ring researchgate.net.

Routes Involving Pyrimidine and Pyrazine Building Blocks

The pteridine ring system can be constructed by forming either the pyrazine or the pyrimidine ring in the final step.

Synthesis from Pyrimidine Precursors: This is the more common approach, as exemplified by the Gabriel-Isay reaction, where a pre-formed 5,6-diaminopyrimidine is condensed with a component that will form the pyrazine ring mdpi.com. Another notable method starting with a pyrimidine is the Timmis reaction, which involves the condensation of a 5-nitroso-6-aminopyrimidine with a compound containing an active methylene (B1212753) group. This reaction proceeds with high regioselectivity.

Synthesis from Pyrazine Precursors: Alternatively, the pteridine nucleus can be synthesized by constructing the pyrimidine ring onto a pre-existing, suitably functionalized pyrazine. For instance, a 2-amino-3-cyanopyrazine can undergo ring closure with a one-carbon unit, such as formamide (B127407) or guanidine, to yield the corresponding pteridine. This approach is particularly useful for synthesizing pteridines with specific substitution patterns on the pyrazine ring that might be difficult to achieve through traditional condensation methods.

Ring Cleavage and Reclosure Approaches to Substituted Pteridines

A less common but powerful strategy for the synthesis of substituted pteridines involves the chemical modification of a pre-formed pteridine ring through a sequence of ring cleavage and subsequent reclosure reactions. This approach can provide access to pteridine derivatives that are not readily accessible by other means. For example, a pteridine can be cleaved by nucleophilic attack, often at the pyrazine ring, to generate a substituted pyrimidine. This intermediate can then be modified and subsequently cyclized under different conditions to afford a new pteridine derivative with a different substitution pattern.

Specific Synthetic Routes to 4-Chloro-2-methylpteridine

The synthesis of this compound typically proceeds via the formation of a 2-methylpteridin-4-one intermediate, followed by a halogenation step.

Halogenation Strategies for Pteridine Derivatives

The conversion of a hydroxyl group at the 4-position of the pteridine ring to a chloro substituent is a key transformation in the synthesis of this compound. This is typically achieved by treating the corresponding 2-methylpteridin-4-one (also known as 2-methyl-4-hydroxypteridine) with a chlorinating agent.

Phosphorus oxychloride (POCl₃) is the most commonly used reagent for this purpose researchgate.netnih.gov. The reaction is often carried out at elevated temperatures, sometimes in the presence of a tertiary amine base such as N,N-dimethylaniline or pyridine (B92270) to neutralize the generated hydrochloric acid. A mixture of phosphorus oxychloride and phosphorus pentachloride (PCl₅) can also be employed as a more potent chlorinating system indianchemicalsociety.com. Another reagent that has been utilized for the chlorination of similar heterocyclic systems is thionyl chloride (SOCl₂) . The general reaction is depicted below:

General Halogenation Reaction

| Precursor | Reagent | Product |

|---|

The reaction proceeds via the formation of a phosphate (B84403) or pyrophosphate intermediate at the hydroxyl group, which is then displaced by a chloride ion in a nucleophilic substitution reaction.

Utilization of Pyrimidine Intermediates in Pteridine Formation

The synthesis of the requisite 2-methylpteridin-4-one precursor for this compound relies on the principles of pteridine ring construction from pyrimidine intermediates. A common and effective method is the condensation of a 2-methyl-4,5-diaminopyrimidine derivative with a 1,2-dicarbonyl compound.

Specifically, the synthesis can be initiated from commercially available starting materials to construct the necessary substituted pyrimidine. For example, the condensation of acetamidine (B91507) with a malonic ester derivative can lead to a 2-methyl-4,6-dihydroxypyrimidine google.com. Nitrosation at the 5-position followed by reduction yields the 2-methyl-4,5,6-triaminopyrimidine. This triaminopyrimidine can then be condensed with a suitable dicarbonyl compound, such as glyoxal (B1671930) or dihydroxyacetone, to form the 2-methylpteridin-4-one ring system google.comnih.gov.

An alternative and more direct route to a precursor involves starting with a 2-substituted-4,5,6-triaminopyrimidine and reacting it with a dicarbonyl compound. For the synthesis of 2-methylpteridin-4-one, one could envision the condensation of 2-amino-5,6-diamino-pyrimidin-4-one with a methyl-containing dicarbonyl species, although the regiochemical outcome would need to be carefully controlled.

A plausible synthetic sequence is outlined in the following table:

Synthetic Sequence Utilizing a Pyrimidine Intermediate

| Step | Starting Material | Reagent(s) | Intermediate/Product |

|---|---|---|---|

| 1 | 2-Methyl-4,6-dihydroxypyrimidine | 1. HNO₂, 2. Reduction (e.g., Na₂S₂O₄) | 2-Methyl-4,5,6-triaminopyrimidine |

| 2 | 2-Methyl-4,5,6-triaminopyrimidine | Glyoxal (or a derivative) | 2-Methylpteridin-4-one |

This strategic combination of building the pteridine core from a pyrimidine precursor followed by a targeted halogenation provides a reliable pathway to this compound.

Control of Regioselectivity and Stereoselectivity in Synthesis

Regioselectivity

The control of regioselectivity—the specific position at which a chemical bond is made—is a critical aspect of pteridine synthesis. In the case of this compound, the substitution pattern is fixed by the choice of starting materials and the reaction sequence. The synthesis typically begins with a pre-functionalized pyrimidine ring where the methyl group is already in the desired position (C2), thus ensuring the final product's regiochemistry.

Several classical methods for pteridine synthesis offer high degrees of regioselectivity:

Timmis Synthesis: This method involves the condensation of a 5-nitroso-6-aminopyrimidine with a compound containing an active methylene group. The reaction proceeds with high regioselectivity, as the nitroso group directs the cyclization, thus avoiding the formation of isomers that can occur in other condensation reactions. nih.govnih.gov

Gabriel-Isay Condensation: This is a widely used method involving the condensation of a 5,6-diaminopyrimidine with a 1,2-dicarbonyl compound. nih.gov When an unsymmetrical dicarbonyl compound is used, a mixture of regioisomers (6- and 7-substituted pteridines) can be formed. nih.gov However, the regiochemical outcome can be influenced by reaction conditions such as pH. nih.gov For instance, under strongly acidic conditions, the condensation can be directed to favor the 7-substituted pteridine. nih.gov

Polonovski-Boon Cyclization: This reaction provides a regiospecific route to semi-reduced dihydropterin derivatives. nih.gov

For this compound specifically, a common strategy involves the chlorination of a precursor like 2-methylpteridin-4-ol (B3351245) (or its tautomer, 2-methyl-3H-pteridin-4-one). This approach circumvents the issue of regioselectivity in the pyrazine ring formation, as the primary concern becomes the selective chlorination of the hydroxyl group at the C4 position.

Stereoselectivity

Stereoselectivity refers to the preferential formation of one stereoisomer over another. While this compound itself is an achiral molecule and thus has no stereoisomers, the principles of stereocontrol are fundamental in the synthesis of many biologically important pteridine derivatives, such as L-erythro-biopterin. elsevierpure.com In these syntheses, chiral precursors and reagents are used to establish the correct stereochemistry in side chains attached to the pteridine core. elsevierpure.com For example, the condensation of a triaminopyrimidine with chiral 2-formyloxiranes can produce 6-substituted pteridines with specific stereochemistry. elsevierpure.com

Optimized Synthetic Protocols and Enhanced Reaction Conditions

Research into the synthesis of halogenated pteridines and their precursors has led to the development of optimized protocols that improve safety, efficiency, and yield. A key example is the synthesis of 4,6-dichloro-2-methylpyrimidine, a potential precursor for this compound.

Traditional methods for converting dihydroxypyrimidines to their corresponding dichloro derivatives often employ hazardous reagents like phosphorus oxychloride (POCl₃) or phosgene (B1210022). An optimized, safer protocol utilizes triphosgene (B27547) as the chlorinating agent. google.com This method is more suitable for industrial production due to its simpler technique and avoidance of highly toxic and environmentally damaging reagents. google.com

The reaction proceeds by treating 4,6-dihydroxy-2-methylpyrimidine (B75791) with triphosgene in the presence of a base, such as N,N-diethylaniline, in a solvent like dichloroethane. google.com

| Parameter | Optimized Protocol Details |

| Starting Material | 4,6-dihydroxy-2-methylpyrimidine |

| Chlorinating Agent | Triphosgene |

| Base | N,N-Diethylaniline |

| Solvent | Dichloroethane |

| Reaction Condition | Reflux |

| Yield | 90-92% |

| Advantages | Avoids highly toxic POCl₃ or phosgene; safer and easier to handle; suitable for industrial scale-up. google.com |

Another significant enhancement in synthetic protocols is the use of microwave irradiation. Microwave-assisted synthesis has been shown to dramatically reduce reaction times and, in some cases, improve yields for the synthesis of various heterocyclic compounds, including pteridines and their precursors. researchgate.netmdpi.comsemanticscholar.orgmdpi.com

| Method | Reaction Time | Energy Input | Advantages |

| Conventional Heating | Hours to Days | High and sustained | Standard laboratory setup |

| Microwave Irradiation | Minutes to Hours | Lower, targeted | Rapid heating, reduced side reactions, improved yields, energy efficiency. mdpi.comsemanticscholar.org |

This technology can be applied to various steps in the synthesis of this compound, from the initial condensation reactions to form the pteridine core to subsequent functionalization steps. For example, a microwave-assisted Gabriel-Isay condensation has been reported to yield substituted pterins regiospecifically with significantly reduced reaction times. nih.gov

Considerations for Sustainable Synthesis of Halogenated Pteridines

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds to minimize environmental impact and enhance safety. chemijournal.comresearchgate.net These considerations are particularly relevant for the synthesis of halogenated pteridines, which traditionally may involve hazardous reagents and solvents.

Key aspects of sustainable synthesis include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product, thus minimizing waste. nih.gov

Use of Safer Reagents: Replacing toxic and hazardous chemicals with safer alternatives. The substitution of phosphorus oxychloride with triphosgene for chlorination is a prime example of this principle. google.com While triphosgene must still be handled with care, it is a solid and generally considered safer to manage than gaseous phosgene or highly corrosive POCl₃.

Benign Solvents and Conditions: Utilizing environmentally friendly solvents, or eliminating them altogether (solvent-free reactions). chemijournal.com Microwave-assisted synthesis under solvent-free conditions is a powerful green chemistry technique. researchgate.net Grinding techniques, where reactants are ground together in the absence of a solvent, also represent an energy-efficient and eco-friendly approach. chemijournal.comresearchgate.net

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible and using energy-efficient methods like microwave heating instead of conventional refluxing. researchgate.net

Catalysis: Employing catalytic reagents in small amounts rather than stoichiometric reagents reduces waste. The development of recyclable catalysts is a major goal in green chemistry. nih.govfrontiersin.org

Applying these principles to the synthesis of this compound involves selecting starting materials and reagents that are less hazardous, optimizing reactions to reduce energy consumption and waste, and choosing greener solvents.

Chemical Reactivity and Transformation of 4 Chloro 2 Methylpteridine

Nucleophilic Aromatic Substitution (SNAr) Reactions at the 4-Position

Nucleophilic Aromatic Substitution (SNAr) is a primary mode of reactivity for 4-Chloro-2-methylpteridine. The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the electron-deficient carbon atom bearing the chlorine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. Aromaticity is subsequently restored by the departure of the chloride leaving group. youtube.com The electrophilicity of the C4 position makes it highly susceptible to attack by a wide range of nucleophiles.

The displacement of the 4-chloro substituent by amines and other nitrogen-based nucleophiles is a well-established and efficient method for the synthesis of 4-aminopteridine derivatives. This reaction is of significant interest due to the biological importance of many aminated pteridine (B1203161) compounds. The reaction typically proceeds under mild conditions, often by heating the chloro-pteridine with the desired amine in a suitable solvent, such as ethanol (B145695) or isopropanol.

The reactivity of the amine is dependent on its nucleophilicity. Primary and secondary aliphatic amines, as well as anilines, readily participate in this transformation. The general mechanism involves the nucleophilic attack of the amine's nitrogen atom on the C4 position of the pteridine ring. youtube.com This type of reaction is common for chloro-substituted heteroaromatic compounds, especially those with nitrogen atoms that withdraw electron density from the ring, making it more susceptible to nucleophilic attack. youtube.comyoutube.com

Table 1: Examples of SNAr Reactions with Nitrogen Nucleophiles

| Nucleophile | Product | Conditions |

|---|---|---|

| Ammonia | 2-Methylpteridin-4-amine | Heat, Alcoholic Ammonia |

| Heptylamine | N-heptyl-2-methylpteridin-4-amine | Refluxing 1-pentanol |

The chlorine atom at the 4-position can also be displaced by oxygen nucleophiles, such as alkoxides and phenoxides, derived from alcohols and phenols, respectively. These reactions typically require basic conditions to deprotonate the alcohol or phenol (B47542), thereby generating a more potent nucleophile (RO⁻ or ArO⁻). The resulting products are 4-alkoxy- or 4-aryloxy-2-methylpteridines.

Phenols are generally more acidic than alcohols, and their corresponding phenoxide ions are effective nucleophiles for this transformation. libretexts.org The reaction conditions can be tuned by the choice of base and solvent. For instance, reacting this compound with a phenol in the presence of a base like potassium carbonate in a polar aprotic solvent such as dimethylformamide (DMF) facilitates the formation of the corresponding ether.

Sulfur-based nucleophiles are highly effective for SNAr reactions due to the high polarizability and nucleophilicity of sulfur. libretexts.orgchemistrysteps.com Thiols (mercaptans) can be converted to their more nucleophilic thiolate anions (RS⁻) using a base. These thiolates readily displace the 4-chloro substituent to yield 4-(alkylthio)- or 4-(arylthio)-2-methylpteridines. youtube.comresearchgate.net

These reactions are typically fast and high-yielding. The resulting thioethers are valuable intermediates themselves and can be further oxidized to sulfoxides or sulfones, adding another layer of chemical diversity. chemistrysteps.com The soft nature of sulfur nucleophiles makes them particularly well-suited for attacking the electron-deficient carbon of the pteridine ring. libretexts.orglibretexts.org

Palladium-Catalyzed Cross-Coupling Reactions of the Chloro Substituent

In addition to its reactivity in SNAr, the C-Cl bond in this compound serves as an excellent handle for palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of a wide array of substituents at the 4-position.

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by reacting an organoboron compound (like a boronic acid or boronic ester) with an organic halide in the presence of a palladium catalyst and a base. libretexts.orgresearchgate.netwwjmrd.com this compound can act as the halide partner in this reaction, enabling the introduction of various aryl, heteroaryl, or vinyl groups.

The catalytic cycle typically involves three main steps: oxidative addition of the chloro-pteridine to a Pd(0) complex, transmetalation of the organic group from the boron reagent to the palladium center, and reductive elimination to yield the final product and regenerate the Pd(0) catalyst. libretexts.orgresearchgate.net While aryl bromides and iodides are more reactive, advancements in ligand design have made the coupling of aryl chlorides efficient and commonplace. mdpi.com

Table 2: Representative Suzuki-Miyaura Coupling Reaction

| Coupling Partner | Catalyst | Base | Solvent | Product |

|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Water | 2-Methyl-4-phenylpteridine |

Beyond the Suzuki coupling, the chloro substituent is amenable to other important palladium-catalyzed transformations.

Buchwald-Hartwig Amination: This reaction provides an alternative to classical SNAr for forming C-N bonds. It involves the coupling of an aryl halide with an amine in the presence of a palladium catalyst and a strong base. organic-chemistry.orgwikipedia.org It is particularly useful for coupling less nucleophilic amines or when SNAr conditions are not suitable. wikipedia.orgnih.gov The choice of phosphine (B1218219) ligand is crucial for achieving high yields. nih.gov

Sonogashira Coupling: This reaction is used to form C-C bonds between a terminal alkyne and an aryl or vinyl halide. arkat-usa.orgorganic-chemistry.org It is typically co-catalyzed by palladium and copper salts. This method allows for the direct installation of an alkynyl group at the 4-position of the pteridine ring, creating valuable synthetic intermediates.

Heck Reaction: The Heck reaction couples aryl halides with alkenes to form substituted alkenes. While less common for electron-deficient heteroaryl chlorides compared to other coupling methods, with the appropriate choice of catalyst and conditions, it represents a potential route for vinylation at the 4-position.

Electrophilic Substitution Reactions on the Pteridine Nucleus

The pteridine ring system, being electron-deficient, exhibits significant resistance to electrophilic substitution reactions. This low reactivity is attributed to the presence of four electron-withdrawing nitrogen atoms within the bicyclic structure, which deactivate the ring towards attack by electrophiles. uomustansiriyah.edu.iqresearchgate.net The reactivity of such azine systems is considerably lower than that of corresponding benzene (B151609) derivatives. researchgate.net

Furthermore, in the acidic conditions often required for electrophilic substitutions, one or more of the nitrogen atoms can become protonated. This generates a cationic pteridinium species, which is even more deactivated and resistant to electrophilic attack than the neutral molecule. uomustansiriyah.edu.iqresearchgate.net Consequently, electrophilic substitution on the pteridine nucleus, if it occurs at all, typically requires forcing conditions, such as high temperatures and strong acids. uomustansiriyah.edu.iq

Functional Group Interconversions Involving the Methyl Group

The 2-methyl group on the pteridine ring serves as a handle for various functional group interconversions, allowing for the synthesis of a range of derivatives. These transformations primarily include oxidation and radical reactions.

Oxidation Reactions of the Methyl Group (e.g., to Carboxyl or Aldehyde)

The methyl group attached to the pteridine ring can be oxidized to higher oxidation states, such as an aldehyde (formyl group) or a carboxylic acid. This transformation is a common strategy in organic synthesis to create more complex molecules from simpler precursors. solubilityofthings.com The conversion of a primary alcohol to a carboxylic acid is a fundamental process in the synthesis of pharmaceuticals, and similar principles apply to the oxidation of methyl groups on heterocyclic rings. solubilityofthings.com

Methods for the synthesis of polyfunctional 6-substituted pteridines from the corresponding 6-aldehydes have been described, indicating that the formation of a formyl group from a methyl group on the pteridine scaffold is a feasible and useful transformation. researchgate.net

Common oxidizing agents can be employed for such transformations:

Potassium permanganate (B83412) (KMnO₄) can typically oxidize an alkyl group on an aromatic ring to a carboxylic acid. fiveable.me

Milder oxidizing agents, such as pyridinium chlorochromate (PCC) , are often used to stop the oxidation at the aldehyde stage. solubilityofthings.comfiveable.me

The specific reaction conditions would need to be carefully controlled to achieve the desired product (aldehyde or carboxylic acid) and to avoid potential side reactions on the sensitive pteridine nucleus.

Radical Reactions at the Methyl Position

The methyl group at the C-2 position of the pteridine ring is analogous to a benzylic position, making it susceptible to free-radical reactions. These reactions proceed via a three-step mechanism: initiation, propagation, and termination. youtube.com

Initiation: The reaction is initiated by the formation of a radical, typically by homolytic cleavage of a bond using heat or ultraviolet (UV) light. youtube.com

Propagation: A radical (e.g., a halogen radical) abstracts a hydrogen atom from the methyl group, forming a stable pteridinyl-methyl radical. This radical then reacts with another molecule of the reagent to form the product and regenerate the propagating radical. youtube.com

Termination: The reaction concludes when two radicals combine to form a stable, non-radical product. youtube.com

A common reagent for benzylic bromination is N-Bromosuccinimide (NBS), which can be used in the presence of a radical initiator. While specific studies on this compound are limited, the principles of free-radical substitution suggest that reactions like halogenation at the methyl position are plausible, leading to the formation of 2-(halomethyl) derivatives. These derivatives are versatile intermediates for further nucleophilic substitution reactions.

Ring Transformations and Rearrangement Reactions of the Pteridine Scaffold

The pteridine scaffold, particularly when substituted with a good leaving group like chlorine, can undergo ring transformations and rearrangement reactions, often initiated by nucleophilic attack. These reactions can lead to the formation of entirely new heterocyclic systems.

Studies on analogous 4-chloroheterocycles, such as 4-chloroquinazolines, have shown that treatment with binucleophiles like hydrazine (B178648) hydrate (B1144303) can lead to complex rearrangements. The reaction can result in the formation of triazole derivatives through a process involving nucleophilic displacement of the chloride, followed by ring-opening of the pyrimidine (B1678525) portion of the molecule and subsequent recyclization. rsc.org For instance, heating 4-chloroquinazolines with hydrazine hydrate has been shown to produce 4-amino-3-(2-aminophenyl)-4H-1,2,4-triazoles. rsc.org Similar reactivity could be anticipated for this compound.

Furthermore, the unsubstituted pteridine ring has been shown to react with various Michael reagents, leading to diverse products. rsc.org Depending on the reagent, the reaction can involve:

Addition across the 3,4-double bond to yield 3,4-dihydropteridines. rsc.org

Addition across the 5,6- and 7,8-bonds. rsc.org

Addition across the 3,4-bond followed by bond scission and recyclization to form pyrido[2,3-b]pyrazines. rsc.org

Studies on Adduct Formation and Covalent Hydration of Pteridines

The electron-deficient nature of the pteridine nucleus makes it susceptible to covalent addition reactions with nucleophiles, most notably water (covalent hydration) and other nucleophilic species (adduct formation).

Covalent Hydration: Pteridine and many of its derivatives readily undergo covalent hydration in aqueous solutions, where a molecule of water adds across a C=N double bond. nih.govacs.org This process is often reversible. For the parent pteridine, hydration occurs spontaneously in neutral aqueous solution across the 3,4-bond. acs.org The presence of substituents can influence the position and equilibrium of hydration. For example, studies on 4,6,7-trimethyl- and 2,4,6,7-tetramethyl-pteridine show that hydration still occurs readily across the 3,4-bond despite potential steric hindrance from the 4-methyl group. rsc.org In some cases, covalent hydration can be a prelude to other reactions, such as oxidative demethylation. rsc.org

Adduct Formation: Beyond hydration, the pteridine ring can form covalent adducts with other nucleophiles. This involves the formation of a stable covalent bond between an electrophilic center on the pteridine ring and a nucleophilic atom from another molecule.

Research on other heterocyclic compounds has demonstrated various types of adduct formation:

Reactive metabolites of heterocyclic amines can form covalent adducts with peptides, for instance, via a cysteine residue. berkeley.edu

Chloro-substituted acetamide (B32628) herbicides have been shown to form adducts with nucleosides like 2'-deoxyguanosine (B1662781) and thymidine (B127349) through the displacement of the chlorine atom. nih.gov

Chlorinated aldehydes can form adducts with polyphenols through electrophilic aromatic substitution. nih.gov

For this compound, two primary pathways for adduct formation can be envisaged. First, nucleophiles could attack the electron-deficient carbon atoms of the pteridine ring. Second, a nucleophile could directly displace the chlorine atom at the C-4 position in a nucleophilic aromatic substitution reaction, forming a stable adduct. The specific nature of the adduct would depend on the nucleophile and the reaction conditions.

The table below summarizes the types of reactions discussed:

| Reaction Type | Section | Description | Potential Reagents/Conditions |

| Electrophilic Substitution | 3.3 | Attack of an electrophile on the pteridine ring. Generally difficult due to the ring's electron-deficient nature. | High temperatures, strong acids |

| Methyl Group Oxidation | 3.4.1 | Conversion of the 2-methyl group to an aldehyde or carboxylic acid. | KMnO₄, PCC |

| Methyl Group Radical Reaction | 3.4.2 | Substitution of a hydrogen on the 2-methyl group via a free-radical mechanism. | NBS, UV light, heat |

| Ring Transformation | 3.5 | Nucleophile-induced ring-opening and recyclization of the pteridine scaffold. | Hydrazine hydrate, Michael reagents |

| Covalent Hydration | 3.6 | Reversible addition of water across a C=N bond of the pteridine ring. | Aqueous solutions |

| Adduct Formation | 3.6 | Covalent bonding of a nucleophile to the pteridine ring, often via substitution of the C4-chloro group. | Various nucleophiles (e.g., thiols, amines) |

Derivatization Strategies and Synthetic Utility of 4 Chloro 2 Methylpteridine As a Scaffold

Design Principles for Introducing Diverse Substituents on the Pteridine (B1203161) Ring

The design of pteridine derivatives is guided by the inherent chemical properties of the heterocyclic nucleus and the desired functionality of the target molecule. The four nitrogen atoms within the bicyclic system decrease its aromaticity, making it susceptible to nucleophilic attack. nih.gov Synthetic strategies can introduce substituents either during the ring formation process or through post-synthesis modification of a pre-formed pteridine core. nih.govnih.gov

A primary strategy for building the pteridine scaffold is the Gabriel–Isay condensation, which involves the reaction of a 5,6-diaminopyrimidine with a 1,2-dicarbonyl compound. nih.gov The diversity of commercially available or synthetically accessible dicarbonyl compounds provides a straightforward method for introducing a wide range of substituents at the C6 and C7 positions. nih.gov

Key Design Principles:

Regioselectivity Control: The substitution pattern can be controlled by modulating reaction conditions. For example, the pH can influence the nucleophilicity of the amino groups on the pyrimidine (B1678525) precursor, allowing for the regiospecific synthesis of either 6- or 7-substituted pteridines. nih.gov

Structure-Based Design: In medicinal chemistry, the design of substituents is often guided by the structure of a biological target. Crystallographic data of an enzyme's active site can inform the placement of functional groups to engage with specific hydrophobic pockets or form key hydrogen bonds, thereby enhancing binding affinity and selectivity. nih.gov

Modular Approaches: For complex molecules like enzyme inhibitors, a modular or fragment-based design is often employed. The pteridine scaffold is dissected into key components—such as the core, a linker, and a tail group—each of which can be systematically modified to optimize activity against single or multiple targets. acs.org

Activation for Substitution: For positions on the pteridine ring that are not readily functionalized, an activation strategy can be employed. This involves introducing a reactive group, such as a tosyl or triflate group, which can then be displaced by a variety of nucleophiles. This approach has been used as an alternative to direct condensation methods for creating 6-substituted pterins. mdpi.com

The table below summarizes common synthetic approaches for introducing substituents onto the pteridine ring.

| Synthetic Strategy | Precursors | Target Positions | Key Features |

| Gabriel-Isay Condensation | 5,6-Diaminopyrimidine + 1,2-Dicarbonyl Compound | C6, C7 | High diversity from dicarbonyl component; regioselectivity can be controlled by pH. nih.gov |

| Taylor Synthesis | Substituted Pyrazine (B50134) | C2, C4 | Builds the pyrimidine ring onto an existing, functionalized pyrazine ring. mdpi.com |

| Nucleophilic Aromatic Substitution | Halogenated Pteridine (e.g., 4-Chloro-2-methylpteridine) | C4, C2, C6, C7 | Relies on a good leaving group (e.g., Cl) for displacement by nucleophiles (amines, thiols, etc.). |

| Cross-Coupling Reactions | Halogenated Pteridine + Organometallic Reagent | C6, C7 | Enables C-C bond formation (e.g., Sonogashira coupling to introduce alkynyl groups). mdpi.com |

Site-Selective Functionalization Techniques for the Pteridine Nucleus

Site-selective functionalization is crucial for building complex molecules with precise architectures. The reactivity of the pteridine nucleus is not uniform, allowing chemists to target specific positions. The C4 position of this compound is highly activated toward nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing effects of the adjacent nitrogen atoms. This makes the chloro group an excellent leaving group, enabling the introduction of a vast array of functionalities.

Common site-selective reactions include:

Substitution at C4: This is the most common derivatization pathway for 4-chloropteridines. Reaction with amines, alcohols, and thiols proceeds readily to yield 4-amino, 4-alkoxy, and 4-thioether derivatives, respectively. These reactions are foundational for creating libraries of compounds for biological screening.

Functionalization at C7: While the C4 position is most reactive to nucleophilic substitution, the C7 position is also susceptible to nucleophilic addition. orientjchem.org Furthermore, new carbon-carbon bonds can be formed at the C7 position through reaction with Grignard reagents, followed by an oxidation step to restore aromaticity. orientjchem.org

Controlling Regioselectivity: In de novo synthesis methods like the Gabriel-Isay condensation, the choice of reactants and conditions dictates the final substitution pattern. The use of unsymmetrical dicarbonyl compounds can lead to a mixture of isomers. However, regioselectivity can be achieved by tuning the pH to exploit the differential reactivity of the amino groups on the pyrimidine precursor or by using directing groups. nih.gov The addition of reagents like hydrazine (B178648) has also been shown to direct the reaction to yield a specific regioisomer. nih.gov

Construction of Pteridine Conjugates and Hybrid Molecules

The concept of using this compound as a scaffold extends to the construction of larger, multi-functional molecules. Pteridine conjugates and hybrid molecules are designed to combine the properties of the pteridine core with those of other chemical entities, such as other pharmacophores, signaling molecules, or polymers.

Hybrid Molecules: These are single molecules that incorporate two or more distinct pharmacophoric units, designed to interact with multiple biological targets simultaneously. nih.gov This "multi-target" approach is a growing strategy in drug discovery to overcome drug resistance or to achieve synergistic effects. nih.gov For example, pteridine-based hybrids have been developed as dual inhibitors of protein kinases in cancer therapy. nih.gov The synthesis of such molecules often involves forming stable covalent linkages, such as amides or ethers, between the pteridine scaffold and the other active components. Coupling agents like carbonyldiimidazole (CDI) are frequently used to facilitate the formation of amide bonds. mdpi.com

Pteridine Conjugates: This term broadly covers molecules where a pteridine derivative is attached to another chemical species. This can be done to modify the physicochemical properties of the pteridine (e.g., solubility, stability) or to direct it to a specific location. For instance, conjugating a pteridine to a fluorescent dye can aid in its detection and tracking in biological systems.

Applications of Derivatization in Analytical Research

Derivatization of the pteridine scaffold is a powerful tool in analytical chemistry, employed to enhance detectability, improve separation, and facilitate mechanistic studies. ijrpr.comelsevierpure.com Pteridines are important biomarkers, and their accurate quantification in biological matrices is essential for clinical diagnostics and research. nih.gov

Many pteridine derivatives are naturally fluorescent, a property that is highly advantageous for sensitive detection. nih.gov Derivatization can be used to modulate and optimize these spectroscopic properties.

Fluorophore Modification: The introduction of different functional groups onto the pteridine ring can significantly alter its fluorescence quantum yield, excitation maximum, and emission maximum. nih.gov This allows for the tuning of the fluorophore for specific applications, such as matching the excitation wavelength of a particular light source in a fluorescence detector or avoiding spectral overlap with other components in a complex sample.

Introduction of Chromophores/Fluorophores: For pteridine derivatives with weak or no native absorbance or fluorescence, derivatization can be used to attach a moiety with strong spectroscopic properties. This pre-column or post-column derivatization dramatically increases the sensitivity of detection in techniques like UV-Vis spectrophotometry and fluorimetry. researchgate.net

Isomer Differentiation: Derivatization can lead to distinct spectroscopic signatures for different isomers. For example, C6- and C7-substituted pteridine isomers, which can be difficult to separate chromatographically, may exhibit different absorbance and emission peaks after derivatization, allowing for their differentiation and quantification. nih.gov

The table below illustrates how substituent effects can be harnessed for spectroscopic enhancement.

| Derivatization Approach | Effect | Analytical Advantage |

| Introduction of Electron-Donating Groups | Red-shift (bathochromic shift) in absorption/emission spectra | Allows for detection at longer wavelengths, reducing interference from biological matrices. |

| Introduction of Conjugated Systems | Increased molar absorptivity and fluorescence quantum yield | Enhanced sensitivity for both absorbance and fluorescence detection. researchgate.net |

| Attachment of a Known Fluorophore Tag | Imparts strong and predictable fluorescence properties | Enables ultra-sensitive detection using techniques like laser-induced fluorescence. |

The inherent polarity of the pteridine nucleus can pose challenges for chromatographic separation, particularly in reversed-phase high-performance liquid chromatography (RP-HPLC). mdpi.com Derivatization is a key strategy to modify the physicochemical properties of pteridine analytes to improve their chromatographic behavior. nih.gov

Improving Retention and Resolution in HPLC: By attaching nonpolar groups to the pteridine scaffold, its hydrophobicity can be increased, leading to better retention on RP-HPLC columns. This often results in improved peak shape and better resolution from other sample components. nih.gov For highly basic pteridines, strong cation exchange (SCX) HPLC offers an alternative separation mechanism, which is effective for separating oxidized and reduced forms of the molecules. researchgate.net

Enhancing Volatility for GC: Pteridines are generally non-volatile and thermally labile, making them unsuitable for direct analysis by gas chromatography (GC). Derivatization to form more volatile and stable analogues, for example, by silylation of hydroxyl or amino groups, is a prerequisite for GC analysis. researchgate.net

Chiral Separations: For pteridine derivatives that are chiral, separating the enantiomers is often necessary, as they may have different biological activities. This can be achieved by derivatizing the analyte with a chiral derivatization reagent to form diastereomers, which can then be separated on a standard achiral column. nih.gov

Isotopic labeling involves replacing one or more atoms in a molecule with their heavy isotopes (e.g., ²H for ¹H, ¹³C for ¹²C, ¹⁵N for ¹⁴N). This technique is indispensable for elucidating reaction mechanisms and for achieving high accuracy in quantitative analysis. nih.gov

Mechanistic Studies: In biochemical studies, pteridine cofactors are involved in numerous enzymatic reactions. By synthesizing isotopically labeled pteridine substrates and analyzing the products using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, the movement of atoms during the reaction can be traced. This provides definitive evidence for proposed reaction mechanisms, such as hydride transfers or rearrangement steps. nih.govresearchgate.netresearchgate.net

Quantitative Analysis: In quantitative mass spectrometry, stable isotope dilution analysis is the gold standard. A known amount of an isotopically labeled version of the target pteridine analyte is synthesized and used as an internal standard. nih.gov This standard is added to the sample at the beginning of the workflow. Because the labeled standard is chemically identical to the analyte, it co-elutes chromatographically and experiences the same effects of sample preparation and ionization. By measuring the ratio of the mass spectrometric signal of the native analyte to that of the labeled standard, a highly accurate and precise quantification can be achieved, correcting for any sample loss or matrix-induced signal suppression. elsevierpure.com

Spectroscopic and Structural Elucidation Methodologies for 4 Chloro 2 Methylpteridine and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution NMR spectroscopy is a powerful non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and through-space or through-bond correlations, the precise connectivity and spatial arrangement of atoms can be determined.

¹H and ¹³C NMR Analysis

One-dimensional ¹H and ¹³C NMR spectra offer primary insights into the structure of 4-Chloro-2-methylpteridine.

The ¹H NMR spectrum would be expected to show distinct signals for the protons in the molecule. The methyl group protons at the C2 position would likely appear as a singlet in the upfield region, typically around δ 2.5-3.0 ppm. The protons on the pteridine (B1203161) ring system, being in an aromatic environment, would resonate at lower field, generally in the range of δ 7.0-9.0 ppm. The exact chemical shifts would be influenced by the electron-withdrawing effect of the chlorine atom and the nitrogen atoms within the rings.

The ¹³C NMR spectrum , which is often acquired with proton decoupling, would display a single peak for each unique carbon atom. The carbon of the methyl group would resonate at a high field (around δ 20-30 ppm). The carbons of the pteridine core are expected in the downfield region (δ 120-170 ppm) due to their aromatic nature and proximity to electronegative nitrogen atoms. The carbon atom directly bonded to the chlorine atom (C4) would be significantly influenced, and its chemical shift could be predicted based on empirical data for similar chlorinated heterocycles.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| 2-CH₃ | ~2.7 (s, 3H) | ~25.0 |

| C2 | - | ~165.0 |

| C4 | - | ~155.0 |

| C6 | ~8.8 (d, J = ~2 Hz, 1H) | ~150.0 |

| C7 | ~8.6 (d, J = ~2 Hz, 1H) | ~140.0 |

| C4a | - | ~135.0 |

| C8a | - | ~158.0 |

Note: s = singlet, d = doublet, J = coupling constant in Hertz. The predicted values are for a generic deuterated solvent like CDCl₃ or DMSO-d₆.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular structure by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, a COSY spectrum would be expected to show a cross-peak between the protons at C6 and C7, confirming their adjacent relationship on the pyrazine (B50134) ring.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded carbon and proton atoms. This would allow for the unambiguous assignment of the proton signals to their corresponding carbon atoms in the pteridine ring (e.g., the proton at δ ~8.8 ppm to the carbon at δ ~150.0 ppm for C6).

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. HMBC is particularly powerful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different fragments of a molecule. For instance, correlations from the methyl protons to C2 and potentially to C4a would be expected. Similarly, the proton at C6 would likely show correlations to C4a, C7, and C8a.

NOESY (Nuclear Overhauser Effect Spectroscopy): The NOESY experiment identifies protons that are close to each other in space, regardless of whether they are directly bonded. This is useful for determining the stereochemistry and conformation of molecules. In a planar system like this compound, NOESY could show correlations between the methyl protons and the proton at C8a, depending on the molecular conformation and steric hindrance.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a vital analytical technique for determining the molecular weight of a compound and for gaining structural information through the analysis of its fragmentation patterns.

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI-MS is a soft ionization technique that is well-suited for polar, thermally labile molecules like pteridine derivatives. In positive ion mode, this compound would be expected to be detected as the protonated molecule, [M+H]⁺. Given the presence of chlorine, a characteristic isotopic pattern would be observed for the molecular ion peak, with two signals separated by two mass units (for the ³⁵Cl and ³⁷Cl isotopes) in an approximate 3:1 ratio of intensities. This isotopic signature is a key identifier for chlorine-containing compounds.

Gas Chromatography-Mass Spectrometry (GC-MS)

For GC-MS analysis, the compound must be sufficiently volatile and thermally stable. This compound may be amenable to GC-MS analysis. Electron ionization (EI) is typically used in GC-MS, which is a hard ionization technique that leads to extensive fragmentation. The resulting mass spectrum would show a molecular ion peak (M⁺) with the characteristic chlorine isotopic pattern, along with a series of fragment ions. The fragmentation pattern would provide valuable structural information. Common fragmentation pathways for such heterocyclic systems could involve the loss of the methyl group, the chlorine atom, or ring cleavage.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a powerful technique that combines the separation capabilities of liquid chromatography with the high sensitivity and selectivity of tandem mass spectrometry. This method is particularly useful for the analysis of complex mixtures and for detailed structural elucidation. An initial mass spectrometer (MS1) would select the protonated molecule [M+H]⁺ of this compound, which is then fragmented in a collision cell. The resulting fragment ions are then analyzed by a second mass spectrometer (MS2). The fragmentation pattern obtained from MS/MS provides a structural fingerprint of the molecule. For this compound, key fragmentations would likely involve the loss of small neutral molecules such as HCN or the elimination of the chloro and methyl substituents.

Interactive Data Table: Predicted Mass Spectrometry Data for this compound (C₇H₅ClN₄)

| Technique | Ionization Mode | Expected m/z | Interpretation |

| ESI-MS | Positive | 181.0/183.0 | [M+H]⁺ with ³⁵Cl/³⁷Cl isotopes |

| GC-MS (EI) | - | 180.0/182.0 | M⁺ with ³⁵Cl/³⁷Cl isotopes |

| GC-MS (EI) | - | 165.0/167.0 | [M-CH₃]⁺ |

| GC-MS (EI) | - | 145.0 | [M-Cl]⁺ |

| LC-MS/MS | Positive | 181.0 -> fragments | Precursor ion for fragmentation |

| LC-MS/MS | Positive | 154.0 | [M+H-HCN]⁺ |

Note: m/z = mass-to-charge ratio. The listed fragments are hypothetical and represent plausible fragmentation pathways.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Structure Characterization

Infrared (IR) and ultraviolet-visible (UV-Vis) spectroscopy are fundamental tools for elucidating the structural features of this compound. IR spectroscopy probes the vibrational modes of molecules, offering a fingerprint of the functional groups present, while UV-Vis spectroscopy provides information about the electronic transitions within the molecule.

Infrared (IR) Spectroscopy

The pteridine core, being an aromatic heterocyclic system, will exhibit a series of characteristic bands. Aromatic C-H stretching vibrations are typically observed in the region of 3100-3000 cm⁻¹. The C=C and C=N stretching vibrations within the pyrimidine (B1678525) and pyrazine rings give rise to a set of sharp to medium intensity bands in the 1600-1400 cm⁻¹ range. These bands are often sensitive to the nature and position of substituents on the ring system.

A comparative analysis with a related compound, 2-amino-6,7-dimethylpteridine, shows characteristic peaks that can provide a reference point. While the amino and additional methyl groups will introduce different spectral features, the underlying pteridine ring vibrations would share some similarities.

Interactive Data Table: Expected IR Absorption Ranges for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretching | 3100 - 3000 |

| Methyl C-H | Asymmetric/Symmetric Stretching | ~2962 / ~2872 |

| C=C and C=N (ring) | Stretching | 1600 - 1400 |

| Methyl C-H | Bending | 1450 - 1375 |

| C-Cl | Stretching | 800 - 600 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy of pteridine derivatives is characterized by electronic transitions, primarily π → π* and n → π*, within the aromatic system. The position and intensity of the absorption maxima (λmax) are highly dependent on the substituents and the solvent used for the analysis.

The pteridine ring system itself is a strong chromophore. Pterin (B48896), a related compound (2-amino-4-hydroxypteridine), typically exhibits two main absorption bands. usra.edu For instance, in a neutral aqueous solution, pterin shows absorption maxima around 274 nm and 350 nm. usra.edu The introduction of a chloro group at the 4-position and a methyl group at the 2-position on the pteridine ring, as in this compound, is expected to cause a shift in these absorption bands.

The chloro group, being an auxochrome with both inductive (-I) and resonance (+R) effects, can lead to a bathochromic shift (red shift) of the absorption maxima. The methyl group, being electron-donating, can also contribute to this shift. The exact λmax values would need to be determined experimentally, but it is anticipated that the principal absorption bands for this compound would be in the UV-A and UV-B regions. The study of pterin and its derivatives has shown that the absorption spectra are sensitive to pH changes, which can alter the protonation state of the nitrogen atoms in the rings, thereby affecting the electronic structure.

For example, the UV-Vis spectrum of pterine-6-carboxylic acid shows an absorption maximum at approximately 288 nm, with another peak around 350 nm, illustrating the influence of substituents on the electronic transitions. usra.edu

X-ray Crystallography for Precise Solid-State Molecular Architecture Determination

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are crucial for a complete understanding of the molecular structure of this compound.

While a specific crystal structure for this compound is not publicly available, the structural features can be discussed based on the known crystal structures of related pteridine derivatives. The pteridine ring system is generally planar, a consequence of its aromatic character. The fusion of the pyrimidine and pyrazine rings enforces this planarity.

In the solid state, the molecules of pteridine derivatives often engage in intermolecular interactions, such as hydrogen bonding (if suitable functional groups are present) and π-π stacking. For this compound, the nitrogen atoms of the pteridine ring can act as hydrogen bond acceptors if a suitable donor is present in the crystal lattice (e.g., a solvent molecule). The aromatic rings can also participate in π-π stacking interactions, where the planar rings of adjacent molecules align with each other.

For instance, studies on the crystal structure of pteridine hydrochloride have provided insights into the geometry of the protonated pteridine ring and its interactions in the solid state. Such studies serve as a valuable reference for predicting the structural characteristics of substituted pteridines.

Interactive Data Table: Expected Crystallographic Parameters for a Pteridine Derivative

| Parameter | Expected Value/Feature |

| Crystal System | Dependent on packing, could be monoclinic, orthorhombic, etc. |

| Space Group | Dependent on symmetry elements present in the crystal. |

| Pteridine Ring | Essentially planar. |

| C-Cl Bond Length | ~1.74 Å |

| C-C (aromatic) Bond Length | ~1.39 Å |

| C-N (aromatic) Bond Length | ~1.33 Å |

| Intermolecular Interactions | π-π stacking, potential for weak C-H···N interactions. |

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Chiral Derivatives (if applicable)

Chiroptical spectroscopy, particularly circular dichroism (CD), is a powerful tool for studying chiral molecules. This technique measures the differential absorption of left- and right-circularly polarized light. While this compound itself is not chiral, derivatives can be synthesized that are chiral, for example, by introducing a chiral substituent at one of the available positions on the pteridine ring.

For a chiral derivative of this compound, CD spectroscopy would provide valuable information about its absolute configuration and conformation in solution. The CD spectrum, a plot of the difference in absorbance (ΔA) versus wavelength, would show positive or negative bands corresponding to the electronic transitions observed in the UV-Vis spectrum. The sign and intensity of these bands are characteristic of the specific stereoisomer.

The application of CD spectroscopy has been well-established for the stereochemical analysis of chiral pteridines. For instance, fluorescence detected circular dichroism (FDCD) has been used to determine the absolute configurations of 6-(1-hydroxyalkyl)pterin derivatives. usra.edu This method offers high sensitivity, which is particularly useful when dealing with small amounts of sample.

If a chiral center were introduced into a derivative of this compound, the chromophoric pteridine ring would act as a reporter for the chirality. The electronic transitions of the pteridine core would be perturbed by the chiral environment, leading to a measurable CD signal. Theoretical calculations, such as time-dependent density functional theory (TD-DFT), can be used in conjunction with experimental CD spectra to predict the expected spectrum for a given absolute configuration, thereby allowing for the assignment of the stereochemistry of the molecule.

The study of chiral pteridines is important in biological systems, as many naturally occurring pterins are chiral and their stereochemistry is crucial for their biological function. Therefore, chiroptical spectroscopy is an indispensable tool in the synthesis and characterization of new chiral pteridine derivatives for potential biological applications.

Computational Chemistry and Theoretical Investigations of 4 Chloro 2 Methylpteridine

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can predict a molecule's geometry, energy, and electronic properties.

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. It is based on determining the electron density rather than the complex many-electron wavefunction. For 4-Chloro-2-methylpteridine, DFT studies would be instrumental in elucidating its electronic properties and reactivity.

Key parameters typically calculated using DFT include:

Optimized Molecular Geometry: Determining the most stable three-dimensional arrangement of atoms.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of molecular stability.

Molecular Electrostatic Potential (MEP): An MEP map illustrates the charge distribution on the molecule's surface, identifying electrophilic (positive potential, electron-poor) and nucleophilic (negative potential, electron-rich) sites. This is vital for predicting how the molecule will interact with other molecules or biological receptors.

A literature search did not yield specific DFT-calculated values for this compound. However, a typical output for such a study is illustrated in the table below.

Table 1: Illustrative DFT-Calculated Electronic Properties for this compound This table presents hypothetical data for illustrative purposes, as specific published values were not found.

| Parameter | Illustrative Value | Description |

|---|---|---|

| Total Energy | -X Hartrees | The total electronic energy of the optimized molecule. |

| HOMO Energy | -Y eV | Energy of the Highest Occupied Molecular Orbital. |

| LUMO Energy | -Z eV | Energy of the Lowest Unoccupied Molecular Orbital. |

| HOMO-LUMO Gap | (Y - Z) eV | An indicator of chemical stability and reactivity. |

Ab initio (Latin for "from the beginning") methods are quantum chemistry calculations that rely on first principles without using experimental data. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), can provide highly accurate results, though often at a greater computational cost than DFT.

For this compound, ab initio calculations would be used to:

Accurately determine the ground state and excited state energies.

Calculate geometric parameters like bond lengths and angles with high precision.

Validate the results obtained from DFT calculations.

Specific ab initio studies on this compound are not readily found in the literature.

Molecular Dynamics Simulations for Conformational Analysis and Molecular Interactions

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. By solving Newton's equations of motion, MD simulations provide detailed information on the conformational flexibility and interactions of a molecule in a simulated environment (e.g., in a solvent like water).

An MD simulation of this compound would involve:

Placing the molecule in a simulation box, often with explicit solvent molecules.

Simulating its movement over a period ranging from nanoseconds to microseconds.

Analyzing the trajectory to understand its dynamic behavior.

Key insights from MD simulations include:

Conformational Flexibility: Identifying the range of shapes the molecule can adopt.

Solvent Interactions: Understanding how the molecule interacts with surrounding water molecules, including the formation of hydrogen bonds.

Structural Stability: Assessed by calculating the Root Mean Square Deviation (RMSD) from the initial structure over time.

While no specific MD simulation studies for this compound were identified, the data generated would typically be visualized through plots of RMSD over time or analysis of intermolecular interactions.

Molecular Docking Studies for Ligand-Target Interactions: Methodological Aspects

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein). This method is crucial in drug discovery for identifying potential biological targets and predicting the binding affinity of a compound.

The methodological steps for a docking study involving this compound would be:

Preparation of the Receptor: A 3D structure of a target protein is obtained, usually from a database like the Protein Data Bank (PDB). Water molecules and other non-essential components are typically removed, and hydrogen atoms are added.

Preparation of the Ligand: The 3D structure of this compound is generated and optimized to find its lowest energy conformation.

Docking Simulation: A docking algorithm systematically samples different positions and orientations of the ligand within the binding site of the receptor.

Scoring and Analysis: A scoring function estimates the binding affinity (e.g., in kcal/mol) for each pose. The pose with the best score is analyzed to identify key interactions like hydrogen bonds and hydrophobic contacts.

Although no specific docking studies featuring this compound against a particular target are available in the searched literature, the results of such a study are typically presented in a table summarizing binding energies and key interacting residues.

Table 2: Illustrative Molecular Docking Results for this compound This table presents a hypothetical example of docking results against a generic kinase target.

| Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |

|---|---|---|---|

| Kinase X | -8.5 | LYS 76, GLU 91 | Hydrogen Bond |

Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) Methodologies for Chemical Prediction

Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) are computational methodologies used to correlate the chemical structure of a series of compounds with their biological activity.

SAR is a qualitative approach that identifies which structural features (functional groups, rings) are important for a molecule's activity.

QSAR develops a mathematical model that quantitatively relates molecular descriptors (e.g., physicochemical properties like logP, molar refractivity, or electronic properties from DFT) to a specific activity (e.g., IC₅₀).

A QSAR study involving pteridine (B1203161) derivatives could use this compound as one data point in a larger set. The goal would be to build a predictive model that could estimate the activity of new, unsynthesized pteridine compounds. The development of a QSAR model requires a dataset of compounds with known activities, and no such specific study focused on this compound was found.

Theoretical Studies on Reaction Mechanisms and Transition States

Theoretical chemistry can be used to map out the potential energy surface of a chemical reaction, providing a detailed understanding of the reaction mechanism. This involves identifying the structures of reactants, products, intermediates, and, most importantly, the transition states that connect them.

For this compound, such studies could investigate:

Nucleophilic Substitution Reactions: The chlorine atom at the 4-position is a potential site for nucleophilic attack. Theoretical calculations could determine the reaction pathway and activation energy for its displacement by various nucleophiles.

Reaction Energetics: Calculating the energy difference between reactants and products to determine if a reaction is exothermic or endothermic.

Transition State Theory: Using the calculated activation energy to estimate the reaction rate.

These investigations typically employ DFT or high-level ab initio methods to locate the geometry of the transition state—the highest energy point along the reaction coordinate. No specific theoretical studies on the reaction mechanisms of this compound were identified in the literature search.

Analysis of Tautomerism and Aromaticity in the Pteridine System

Computational methods, particularly Density Functional Theory (DFT), serve as powerful tools for dissecting the complex interplay of factors that determine the most stable tautomeric forms of a molecule and for quantifying the elusive property of aromaticity.

Tautomerism of this compound

The pteridine nucleus possesses multiple nitrogen atoms, creating the potential for several prototropic tautomers to exist in equilibrium. For this compound, the primary tautomeric considerations involve the migration of a proton between the nitrogen atoms of the pyrimidine (B1678525) and pyrazine (B50134) rings.

Electron-withdrawing groups, such as the chloro group at the 4-position, tend to stabilize tautomeric forms where the proton is located away from the site of substitution. This is due to the inductive effect of the halogen, which decreases the electron density on the adjacent nitrogen atoms, making them less favorable sites for protonation. Conversely, the electron-donating methyl group at the 2-position would have a lesser, but opposing, electronic influence.

Based on these principles, it is possible to hypothesize the relative stabilities of the potential tautomers of this compound. The primary tautomeric equilibrium would likely involve the N1-H, N3-H, N5-H, and N8-H forms. Computational studies on similar heterocyclic systems often reveal that N-H tautomers are significantly more stable than their C-H counterparts.

To provide a quantitative perspective, a hypothetical data table of relative energies for the plausible N-H tautomers is presented below. These values are illustrative and based on trends observed in computational studies of similar substituted heteroaromatic compounds.

| Tautomer | Proton Position | Hypothesized Relative Energy (kcal/mol) |

| T1 | N1-H | 0.00 |

| T2 | N3-H | +2.5 |

| T3 | N5-H | +5.0 |

| T4 | N8-H | +4.5 |

This interactive table is based on hypothesized data derived from computational trends in related heterocyclic systems. The tautomer with the proton at the N1 position is postulated as the most stable reference.

Aromaticity of the Pteridine System

The aromaticity of the pteridine core is a complex issue, as it involves the fusion of an electron-deficient pyrazine ring and a π-deficient pyrimidine ring. The degree of aromaticity can be assessed using various computational descriptors, with Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA) being among the most widely used.

NICS Analysis: NICS values are calculated at the center of a ring to probe the induced magnetic field, which is a hallmark of aromaticity (negative values) or anti-aromaticity (positive values). For a fused system like pteridine, NICS calculations can be performed for each individual ring.

HOMA Analysis: The HOMA index evaluates aromaticity based on the degree of bond length equalization within a ring, with a value of 1 indicating a fully aromatic system and a value of 0 representing a non-aromatic system. This geometric-based approach provides a complementary perspective to the magnetic-based NICS method.

In line with NICS predictions, HOMA calculations on similar heteroaromatic systems often show that electron-withdrawing substituents can lead to a decrease in the HOMA value for the substituted ring, indicating a reduction in aromatic character.

A hypothetical data table summarizing the predicted aromaticity indices for the pyrimidine and pyrazine rings of this compound is provided below. These values are estimations based on published data for analogous systems.

| Ring | Aromaticity Index | Hypothesized Value |

| Pyrimidine | NICS(1) (ppm) | -5.5 |

| HOMA | 0.75 | |

| Pyrazine | NICS(1) (ppm) | -3.0 |

| HOMA | 0.60 |

This interactive table presents hypothesized NICS(1) and HOMA values for the individual rings of this compound, based on computational trends observed in related heteroaromatic compounds.

Advanced Synthetic Applications of 4 Chloro 2 Methylpteridine in Organic Synthesis

Precursor Role in the Synthesis of Complex Fused Heterocyclic Systems

The reactivity of the C4-chloro group in 4-Chloro-2-methylpteridine provides a direct route to the construction of more complex, polycyclic heterocyclic systems. By employing bifunctional nucleophiles, chemists can execute a sequence of nucleophilic substitution followed by an intramolecular cyclization, often in a one-pot procedure. This strategy is a powerful tool for building novel ring systems fused to the pteridine (B1203161) core.

For instance, reaction with a nucleophile containing a secondary functional group, such as 2-aminothiophenol, can lead to the formation of tetracyclic structures. The initial step involves the displacement of the chloride by the thiol group, a potent nucleophile. The resulting intermediate, a 4-(2-aminophenylthio)-2-methylpteridine, can then undergo intramolecular cyclization, where the amino group attacks a nearby carbon, or undergoes a condensation reaction to form a new fused ring. This approach has been used to access various annelated pteridines. researchgate.net

Examples of Fused Systems Derived from this compound:

| Bifunctional Nucleophile | Intermediate Product | Final Fused Heterocyclic System |

| 2-Aminothiophenol | 4-((2-aminophenyl)thio)-2-methylpteridine | Pteridino[4,3-b] researchgate.netnih.govbenzothiazepine derivative |

| Ethyl 2-amino-4-mercaptobutanoate | Ethyl 2-amino-4-((2-methylpteridin-4-yl)thio)butanoate | Dihydropteridino[4,3-b]thiazepine derivative |

| 1,2-Phenylenediamine | N-(2-methylpteridin-4-yl)benzene-1,2-diamine | Pteridino[4,3-b]quinoxaline derivative |

This methodology allows for the creation of structurally diverse and complex molecules from a readily accessible starting material, providing a platform for the synthesis of compounds with novel electronic and biological properties.

Building Block for the Creation of Chemical Libraries

Combinatorial chemistry is a key strategy in drug discovery for generating large collections of compounds, known as chemical libraries, which can be screened for biological activity. nih.govresearchgate.net this compound is an ideal scaffold for this purpose due to the reliable and predictable reactivity of its C4-chloro substituent. researchgate.netmdpi.com

By treating this compound with a diverse range of nucleophiles in a parallel synthesis format, a library of 4-substituted-2-methylpteridine derivatives can be rapidly assembled. slideshare.net The core pteridine structure is maintained, while the substituent at the C4 position is varied, allowing for a systematic exploration of the structure-activity relationship (SAR). The robust nature of the SNAr reaction accommodates a wide variety of functional groups in the nucleophile, including amines, alcohols, thiols, and carbanions. nih.govnih.gov

Generation of a Chemical Library from this compound:

| Nucleophile Class | Example Nucleophile (R-Nu) | Resulting 4-Substituent (-R) | Product Class |

|---|---|---|---|

| Primary Amines | Benzylamine | -NHCH₂Ph | 4-Amino-pteridines |

| Secondary Amines | Morpholine | -N(CH₂CH₂)₂O | 4-Amino-pteridines |

| Anilines | p-Anisidine | -NHC₆H₄-p-OCH₃ | 4-Anilino-pteridines |

| Thiols | Thiophenol | -SPh | 4-Thioether-pteridines |

| Alkoxides | Sodium Methoxide | -OCH₃ | 4-Alkoxy-pteridines |

| Hydrazines | Hydrazine (B178648) Hydrate (B1144303) | -NHNH₂ | 4-Hydrazinyl-pteridines |

This approach enables the efficient production of thousands of distinct compounds, each with a unique side chain that can interact differently with biological targets, facilitating the discovery of new lead compounds in drug development programs. nih.gov

Utilization in the Development of Novel Catalytic Systems

While pteridines are not traditionally used as catalysts themselves, their rigid, nitrogen-rich structure makes them attractive scaffolds for the synthesis of novel ligands for transition-metal catalysis. This compound can be functionalized with chelating groups that can coordinate with metal centers, creating bespoke catalysts for specific organic transformations.

A potential synthetic route involves the substitution of the chloride with a nucleophile bearing a phosphine (B1218219), pyridine (B92270), or other coordinating moiety. For example, reaction with diphenylphosphinolithium (LiPPh₂) would yield a pteridinylphosphine ligand. Alternatively, a Suzuki or Stille coupling reaction could be employed to attach a bipyridyl or phenanthroline unit at the C4 position.

These pteridine-based ligands could offer unique steric and electronic properties to a metal catalyst due to the specific geometry and electron density of the pteridine ring system. Such novel catalysts could exhibit enhanced reactivity, selectivity, or stability in reactions like cross-coupling, hydrogenation, or hydroformylation. The modular synthesis starting from this compound allows for fine-tuning of the ligand structure to optimize catalytic performance.

Strategic Intermediate in Multistep Organic Syntheses

In the context of total synthesis or the preparation of complex target molecules, a strategic intermediate is a stable, well-characterized compound that serves as a crucial stepping stone in a longer synthetic sequence. nih.gov this compound fits this role perfectly, particularly when the pteridine core is a required pharmacophore or structural element in the final product. researchgate.net

A typical multistep synthesis might involve the initial preparation of the pteridine core, followed by chlorination to produce this compound. This intermediate can then be subjected to a key bond-forming reaction, such as a palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Heck, Sonogashira, or Buchwald-Hartwig amination), to install a complex side chain at the C4 position. Subsequent reaction steps can then be carried out to modify this side chain or other positions on the pteridine ring to arrive at the final target molecule.

The use of this compound as a strategic intermediate allows for a convergent synthesis, where different complex fragments of the target molecule are prepared separately and then joined together late in the synthesis, which is often more efficient than a linear approach. Its stability and predictable reactivity make it a reliable building block for constructing complex molecular architectures.

Q & A

Basic: What established synthetic routes are available for 4-Chloro-2-methylpteridine, and how do reaction conditions influence yield?

Answer:

Synthesis typically involves halogenation of a methylpteridine precursor or nucleophilic substitution reactions. Key factors affecting yield include:

- Temperature control : Excessive heat may lead to decomposition; optimal ranges are often between 60–80°C (observed in analogous chloro-methylpyridine syntheses) .

- Catalyst selection : Lewis acids (e.g., AlCl₃) improve electrophilic substitution efficiency in halogenation steps .

- Purification : Column chromatography or recrystallization is critical for isolating high-purity products (>95%), as residual solvents or byproducts (e.g., dichlorinated derivatives) can skew analytical results .

Basic: Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

Answer:

A multi-technique approach ensures structural validation:

- NMR : ¹H/¹³C NMR identifies substituent positions (e.g., methyl and chloro groups) via chemical shifts and coupling patterns. For example, methyl protons typically resonate at δ 2.4–2.6 ppm in CDCl₃ .

- Mass spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 183.032) and fragmentation patterns .

- HPLC-PDA : Quantifies purity and detects trace impurities (<0.5%) using C18 reverse-phase columns with acetonitrile/water gradients .

Basic: How can density functional theory (DFT) predict the electronic properties of this compound?

Answer:

DFT with hybrid functionals (e.g., B3LYP) calculates:

- HOMO-LUMO gaps : Predicts reactivity; chloro groups lower LUMO energy, enhancing electrophilic substitution potential .

- Partial charge distribution : Chlorine’s electronegativity directs regioselectivity in reactions (e.g., nucleophilic attacks at C4) .

- Validation : Compare computed IR spectra with experimental data to assess functional accuracy .

Advanced: How can researchers resolve contradictions between experimental and computational reactivity data for this compound?

Answer:

Discrepancies often arise from oversimplified computational models. Mitigation strategies include: